[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
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Overview
Description
[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and propoxybenzoyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-formylphenyl 2-chlorobenzoate with 4-propoxybenzoyl hydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may be studied for its potential interactions with biological molecules. Researchers investigate its binding affinity to proteins and enzymes, which could lead to the development of new biochemical tools or therapeutic agents .
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its structure suggests it could be a candidate for drug development, particularly in targeting specific pathways or receptors involved in diseases .
Industry
Industrially, this compound may be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl 4-methoxybenzoate
- 4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl 2-methylbenzoate
- 4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl 4-chlorobenzoate
Uniqueness
What sets [4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate apart from similar compounds is its specific combination of functional groups. This unique structure imparts distinct chemical and physical properties, making it particularly valuable for certain applications. For example, the presence of both bromine and chlorine atoms can enhance its reactivity and binding affinity in various chemical and biological contexts .
Properties
Molecular Formula |
C24H20BrClN2O4 |
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Molecular Weight |
515.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H20BrClN2O4/c1-2-13-31-19-10-7-16(8-11-19)23(29)28-27-15-17-14-18(25)9-12-22(17)32-24(30)20-5-3-4-6-21(20)26/h3-12,14-15H,2,13H2,1H3,(H,28,29)/b27-15+ |
InChI Key |
JKAXGXBTLIRBAI-JFLMPSFJSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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